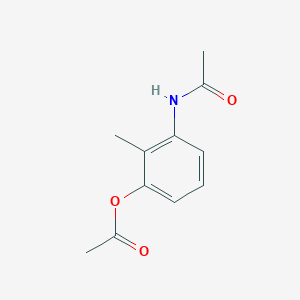

3-乙酰氨基-2-甲基苯基乙酸酯

描述

The compound "3-Acetamido-2-methylphenyl Acetate" is not directly mentioned in the provided papers. However, the papers discuss various related acetamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps, which could be relevant to the synthesis of 3-Acetamido-2-methylphenyl Acetate .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acetylation and esterification. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized using chloracetyl chloride and N-methylaniline, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of antioxidant acetamide derivatives involves condensation reactions between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods could potentially be adapted for the synthesis of 3-Acetamido-2-methylphenyl Acetate.

Molecular Structure Analysis

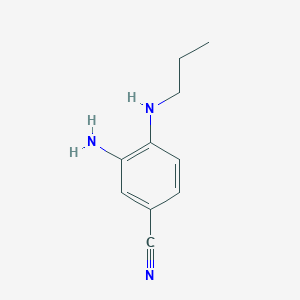

The molecular structure of acetamide derivatives is characterized using techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The geometric parameters of these compounds are often compared to similar acetanilides to understand their conformation and bonding . For 3-Acetamido-2-methylphenyl Acetate, similar analytical techniques would be used to determine its molecular structure.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives can include intermolecular hydrogen bonding, as observed in 2-Chloro-N-(3-methylphenyl)acetamide, where dual intermolecular N—H⋯O hydrogen bonds link the molecules . The antioxidant activity of acetamide derivatives is evaluated using assays like FRAP and DPPH, indicating their potential reactivity in biological systems . These reactions provide a context for understanding how 3-Acetamido-2-methylphenyl Acetate might behave chemically.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their synthesis and molecular structure. For instance, the yields and conditions of the synthesis steps provide information on the stability and reactivity of the compounds . The presence of substituents, such as halogens, can significantly affect the antioxidant activity and could similarly influence the properties of 3-Acetamido-2-methylphenyl Acetate . The molecular conformation, as determined by X-ray diffraction or NMR spectroscopy, also contributes to the understanding of the compound's properties .

科学研究应用

在晶体结构和分子相互作用中的应用

晶体结构见解Camerman 等人(2005 年)的研究探索了类似乙酰氨基衍生物的晶体结构,提供了对分子构象和氢键和堆积相互作用等相互作用的见解。这些发现对于了解 3-乙酰氨基-2-甲基苯基乙酸酯和相关化合物的物理和化学性质至关重要,这对于材料科学和药物至关重要 (Camerman 等人,2005)。

合成过程中的机理和动力学Magadum 和 Yadav(2018 年)专注于氨基苯酚的化学选择性乙酰化,这是合成各种药物中间体的必要反应。该研究详细阐述了反应的机理和动力学,强调了此类过程在开发复杂分子的合成途径(包括 3-乙酰氨基-2-甲基苯基乙酸酯)中的重要性 (Magadum 和 Yadav,2018)。

在抗疟疾药物和 DNA 结合聚合物合成中的应用

抗疟疾药物合成的中间体3-乙酰氨基-2-甲基苯基乙酸酯及其衍生物是合成抗疟疾药物的关键中间体。Beau 等人(1978 年)和其他人的研究深入探讨了这些中间体的合成路线和分子结构阐明,突出了该化合物在药物化学和药物开发中的重要性 (Beau 等人,1978)。

与 DNA 结合Carreon 等人(2014 年)合成了与 3-乙酰氨基-2-甲基苯基乙酸酯相关的亲水性阳离子聚噻吩衍生物,展示了其在结合 DNA 和形成多重复合物方面的潜力。这项研究表明该化合物在基因治疗中的用途,展示了其生物技术应用 (Carreon 等人,2014)。

属性

IUPAC Name |

(3-acetamido-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7-10(12-8(2)13)5-4-6-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAOUSXREOGFST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamido-2-methylphenyl Acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[d]oxazole-5-carbaldehyde](/img/structure/B1291999.png)